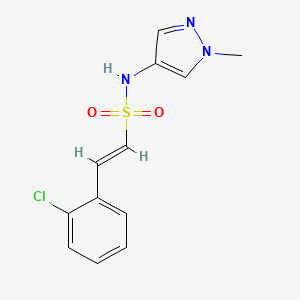

(E)-2-(2-Chlorophenyl)-N-(1-methylpyrazol-4-YL)ethenesulfonamide

CAS No.: 1385619-61-3

Cat. No.: VC4141055

Molecular Formula: C12H12ClN3O2S

Molecular Weight: 297.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1385619-61-3 |

|---|---|

| Molecular Formula | C12H12ClN3O2S |

| Molecular Weight | 297.76 |

| IUPAC Name | (E)-2-(2-chlorophenyl)-N-(1-methylpyrazol-4-yl)ethenesulfonamide |

| Standard InChI | InChI=1S/C12H12ClN3O2S/c1-16-9-11(8-14-16)15-19(17,18)7-6-10-4-2-3-5-12(10)13/h2-9,15H,1H3/b7-6+ |

| Standard InChI Key | ZBRVCSDZIWEPBW-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)NS(=O)(=O)C=CC2=CC=CC=C2Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (E)-2-(2-Chlorophenyl)-N-(1-methylpyrazol-4-yl)ethenesulfonamide features three distinct domains:

-

A 2-chlorophenyl group providing aromaticity and lipophilicity.

-

An (E)-configured ethenesulfonamide bridge contributing rigidity and polar functionality.

-

A 1-methylpyrazol-4-yl group offering hydrogen-bonding capacity and metabolic stability.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 297.76 g/mol (calculated from atomic masses).

Structural Characteristics

-

Stereochemistry: The (E)-configuration at the ethene double bond positions the 2-chlorophenyl and sulfonamide groups on opposite sides, minimizing steric hindrance and influencing intermolecular interactions .

-

Key Functional Groups:

-

Sulfonamide () with potential for hydrogen bonding.

-

Pyrazole ring () with a methyl substituent enhancing hydrophobic interactions.

-

Predicted Physicochemical Properties

Synthesis and Manufacturing

Synthetic Routes

While direct literature on this compound is limited, its synthesis can be inferred from methods for analogous pyrazole sulfonamides :

Route 1: Sulfonylation of Pyrazole Amines

-

Ethenesulfonyl Chloride Formation:

-

Reaction of 2-(2-chlorophenyl)ethene with chlorosulfonic acid yields the sulfonyl chloride intermediate.

-

-

Coupling with 1-Methylpyrazol-4-amine:

Route 2: Stereoselective Wittig Reaction

-

Step 1: Generation of the ethenesulfonamide via Horner-Wadsworth-Emmons reaction to enforce (E)-selectivity.

-

Step 2: Subsequent functionalization with 1-methylpyrazol-4-amine .

Optimization Challenges

-

Stereochemical Control: High (E)-selectivity requires careful choice of base and reaction temperature .

-

Yield Considerations: Reported yields for analogous sulfonamides range from 65–92%, depending on purification methods .

Biological Activity and Mechanism of Action

Hypothesized Targets

-

Enzyme Inhibition: Sulfonamides commonly target carbonic anhydrases or bacterial dihydropteroate synthase. The pyrazole moiety may enhance binding to hydrophobic enzyme pockets.

-

Kinase Modulation: Structural analogs with pyrazole sulfonamides show activity against protein kinases (e.g., JAK2, CDK2).

Applications in Industry and Research

Pharmaceutical Development

-

Lead Compound: The sulfonamide-pyrazole scaffold is prevalent in drug candidates for inflammation and oncology.

-

Prodrug Potential: Esterification of the sulfonamide could improve bioavailability.

Agrochemical Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume